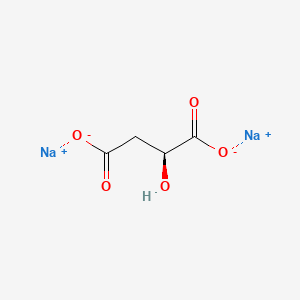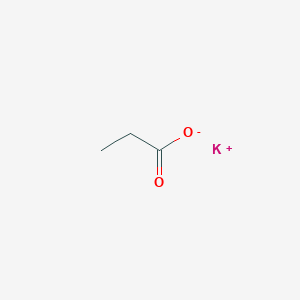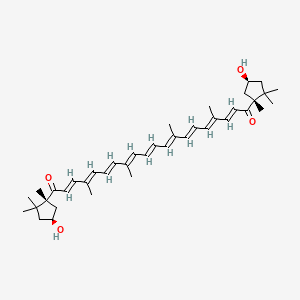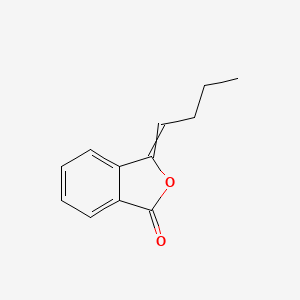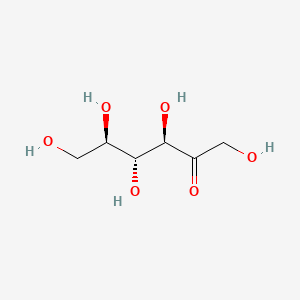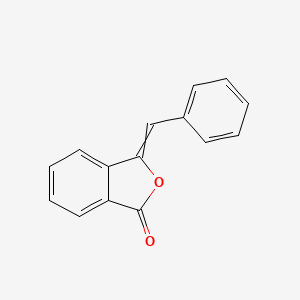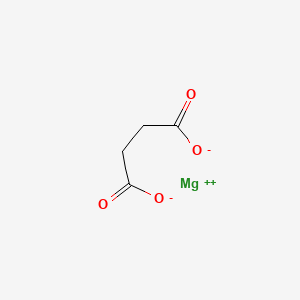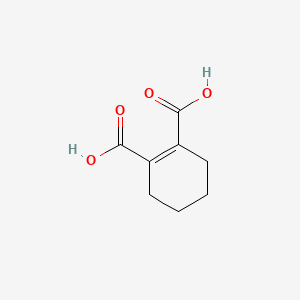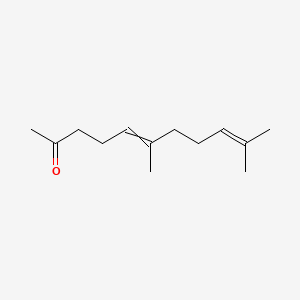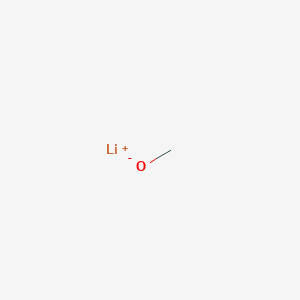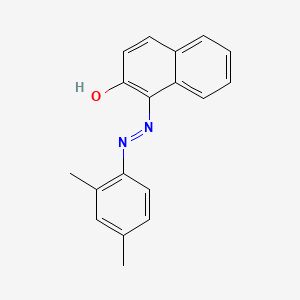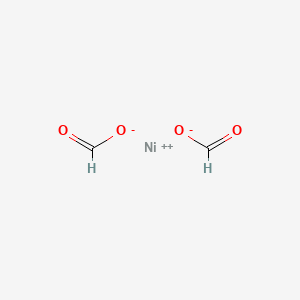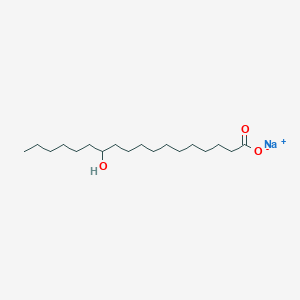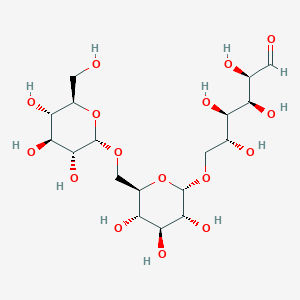
Isomaltotriose
説明
Isomaltotriose is a trisaccharide composed of three glucose units linked by alpha-1,6-glycosidic bonds. This compound is a type of oligosaccharide and is structurally related to other glucose-based oligosaccharides. It is commonly found in various natural sources and has applications in food, pharmaceuticals, and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isomaltotriose can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of glycosyltransferases, which catalyze the formation of glycosidic bonds between glucose units. The reaction conditions typically include an aqueous environment with controlled pH and temperature to optimize enzyme activity.
Chemical synthesis involves the use of protecting groups to selectively activate specific hydroxyl groups on glucose molecules. The activated glucose units are then linked through glycosidic bonds using glycosyl donors and acceptors. The reaction conditions for chemical synthesis often require the use of organic solvents, catalysts, and specific temperature and pH conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation processes. Microorganisms such as bacteria and yeast are engineered to express glycosyltransferases that can synthesize the desired trisaccharide. The fermentation process is carried out in bioreactors under controlled conditions to maximize the production yield. The product is then purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Isomaltotriose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3). The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reaction is usually performed in an organic solvent at room temperature.
Substitution: Substitution reactions often require the use of catalysts and specific reagents, such as alkyl halides or acyl chlorides. The reaction conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of glucuronic acid or gluconic acid.
Reduction: Reduction of the aldehyde groups can produce sorbitol or mannitol.
Substitution: Substitution reactions can yield a variety of derivatives, such as alkylated or acylated glucose compounds.
科学的研究の応用
Isomaltotriose has numerous applications in scientific research, including:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage, as well as carbohydrate chemistry.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used to investigate enzyme kinetics and mechanisms.
Medicine: The compound is explored for its potential therapeutic effects, such as prebiotic properties and its role in modulating gut microbiota.
Industry: It is utilized in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient in drug formulations.
作用機序
The mechanism of action of Isomaltotriose involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose units, which are then utilized in metabolic pathways. It can also modulate the activity of enzymes involved in carbohydrate metabolism, influencing processes such as glycolysis and gluconeogenesis.
類似化合物との比較
Similar Compounds
Isomaltulose (6-O-alpha-D-Glucopyranosyl-D-fructose): A disaccharide with similar glycosidic linkages but different monosaccharide composition.
Trehalulose (1-O-alpha-D-Glucopyranosyl-D-fructose): Another disaccharide with a different glycosidic linkage and monosaccharide composition.
Leucrose (5-O-alpha-D-Glucopyranosyl-D-fructose): A disaccharide with a unique glycosidic linkage and monosaccharide composition.
Uniqueness
Isomaltotriose is unique due to its trisaccharide structure and the presence of multiple alpha-1,6-glycosidic bonds. This structural feature imparts distinct physicochemical properties, such as solubility and sweetness, making it suitable for specific applications in food and pharmaceuticals.
特性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-BLAUPYHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317190 | |
| Record name | Isomaltotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3371-50-4 | |
| Record name | Isomaltotriose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomaltotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMALTOTRIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3L3XYP7MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


